molecular formula C20H30BrNO2 B1669519 Cyclopyrronium Bromide CAS No. 15599-22-1

Cyclopyrronium Bromide

カタログ番号: B1669519
CAS番号: 15599-22-1
分子量: 396.4 g/mol
InChIキー: HZVNJIOPUIMLRO-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

シクロピロニウム臭化物(別名グリコピロニウム臭化物)は、合成された四級アンモニウム化合物です。これはムスカリン作動性抗コリン薬のグループに属し、主に気道、唾液、および他の体液の分泌を減少させる薬として使用されます。 血脳関門を通過しないため、中枢神経系への影響は限定的です .

準備方法

シクロピロニウム臭化物の調製には、いくつかのステップが含まれます。

    ヒドロキシル基の保護: α-シクロペンチルマンデル酸のヒドロキシル基は、ベンジルによって保護されます。

    エステル化: 保護された化合物は、1-メチル-3-ピロリジノールとエステル化されて、重要な中間体エステルを得ます。

    脱ベンジル化: 中間体エステルは、炭素上のパラジウム (Pd/C) 条件下で脱ベンジル化されます。

    四級化: 得られた化合物は、臭化メチルで四級化されて、臭化物塩を形成します。

    精製: 粗生成物は分離、ろ過、および精製されて、最終生成物が得られます .

化学反応の分析

シクロピロニウム臭化物は、さまざまな化学反応を起こします。

    酸化と還元: 酸化および還元反応に関与できますが、これは主な反応ではありません。

    置換: この化合物は、置換反応、特にメチル基が導入される四級化に、より一般的に関与します。

    一般的な試薬と条件: 一般的な試薬には、四級化用の臭化メチルと、脱ベンジル化用の Pd/C が含まれます。

科学研究の応用

シクロピロニウム臭化物は、科学研究で幅広い用途があります。

科学的研究の応用

Chemical Properties and Mechanism of Action

Cyclopyrronium bromide is chemically characterized by the formula C20H30BrNO2C_{20}H_{30}BrNO_2 with a molecular weight of 396.4 g/mol . It functions by selectively blocking muscarinic receptors, which inhibits the action of acetylcholine, leading to bronchodilation and reduced secretions in the respiratory tract.

Respiratory Conditions

This compound is primarily used in the management of chronic obstructive pulmonary disease (COPD). Its bronchodilatory effects help alleviate symptoms such as wheezing and shortness of breath. Clinical studies have shown that it improves lung function and quality of life in COPD patients.

Key Study Findings:

  • A double-blind, placebo-controlled trial indicated that this compound significantly improved forced expiratory volume in one second (FEV1) compared to placebo .
  • Long-term studies have demonstrated sustained efficacy over 24 weeks, with minimal side effects reported .

Anesthesia

In anesthetic practice, this compound is utilized to reduce salivary secretions and bronchial mucus during surgical procedures. This application is particularly beneficial in patients undergoing procedures where airway management is critical.

Clinical Insights:

  • A study involving patients undergoing general anesthesia found that preoperative administration of this compound effectively decreased salivary flow rates and improved surgical conditions .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other muscarinic antagonists used in similar applications:

Drug Indication Efficacy (FEV1 Improvement) Side Effects
This compoundCOPDSignificant improvementDry mouth, headache
Ipratropium BromideCOPDModerate improvementDry mouth, dizziness
Tiotropium BromideCOPDHigh improvementDry mouth, constipation

Case Study 1: COPD Management

A 65-year-old male patient with severe COPD was treated with this compound as part of his management plan. Over a 12-week period, FEV1 increased from 35% to 50% of predicted values, demonstrating significant clinical improvement. The patient reported reduced episodes of exacerbation and improved exercise tolerance .

Case Study 2: Surgical Anesthesia

In a cohort study involving 100 patients undergoing elective surgery, those receiving this compound prior to induction exhibited a marked decrease in salivary secretion compared to those receiving no premedication. This led to fewer complications related to airway management during surgery .

作用機序

シクロピロニウム臭化物は、ムスカリン受容体、特に M1、M2、M3、M4、および M5 受容体の競合的阻害剤として作用します。これらの受容体をブロックすることで、コリン作動性伝達を阻害し、体のさまざまな部位の分泌が減少します。 このメカニズムにより、COPD や多汗症などの状態の治療に効果的です .

類似の化合物との比較

シクロピロニウム臭化物は、多くの場合、アトロピンなどの他のムスカリン作動性拮抗薬と比較されます。

シクロピロニウム臭化物は、特定の受容体親和性と、中枢神経系への影響が限定されているため、研究と臨床の両方でユニークで貴重な化合物です。

類似化合物との比較

Cyclopyrronium bromide is often compared with other muscarinic antagonists such as:

This compound stands out due to its specific receptor affinity and limited central nervous system effects, making it a unique and valuable compound in both research and clinical settings.

生物活性

Cyclopyrronium bromide is a synthetic quaternary ammonium compound that acts as a muscarinic antagonist, primarily targeting the M2 and M3 muscarinic acetylcholine receptors. Its pharmacological profile suggests various therapeutic applications, particularly in the management of conditions associated with excessive cholinergic activity, such as chronic obstructive pulmonary disease (COPD) and other respiratory disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and relevant case studies.

This compound works by selectively blocking muscarinic receptors in the smooth muscle of the airways, leading to bronchodilation. The compound exhibits a longer duration of action compared to other anticholinergic agents, which can be attributed to its high affinity for the M2 receptor subtype. This selectivity reduces the side effects commonly associated with non-selective muscarinic antagonists.

Key Mechanisms:

  • M2 Receptor Antagonism : Inhibits presynaptic autoreceptors that normally inhibit acetylcholine release, enhancing bronchodilation.
  • M3 Receptor Antagonism : Directly blocks smooth muscle contraction in the airways, facilitating easier airflow.

Summary of Clinical Trials

A series of clinical trials have evaluated the efficacy and safety of this compound in patients with COPD. The following table summarizes key findings from these studies:

StudyPopulationDosageOutcome MeasuresResults
Study 1200 COPD patients50 µg once dailyFEV1 improvementSignificant increase in FEV1 at 12 weeks compared to placebo (p<0.01)
Study 2150 COPD patients25 µg twice dailyQuality of life (SGRQ)Improvement in SGRQ score at 24 weeks (p<0.05)
Study 3300 asthma patients50 µg once dailyAdverse eventsSimilar adverse event profile to placebo

Case Studies

  • Case Study on COPD Management : A double-blind study involving 200 patients demonstrated that this compound significantly improved lung function as measured by FEV1 over a 12-week period compared to placebo. Patients reported enhanced quality of life and reduced exacerbations.
  • Asthma Treatment : In a separate investigation involving asthmatic patients, this compound was found to be effective in reducing airway hyperresponsiveness without significant cardiovascular side effects, indicating its safety profile in this population.

Side Effects and Tolerability

While this compound is generally well-tolerated, some patients may experience common anticholinergic side effects, including dry mouth, constipation, and urinary retention. A recent study highlighted that these side effects were comparable to those observed with other anticholinergics but were less frequent than with older agents like ipratropium bromide.

Research Findings

Recent studies have explored the potential for this compound to be used in combination therapies for enhanced efficacy. For instance, combining it with beta-agonists has shown synergistic effects in improving lung function and reducing symptoms in COPD patients.

特性

CAS番号

15599-22-1

分子式

C20H30BrNO2

分子量

396.4 g/mol

IUPAC名

(1-ethyl-1-methylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-phenylacetate;bromide

InChI

InChI=1S/C20H30NO2.BrH/c1-3-21(2)14-13-18(15-21)23-20(22)19(17-11-7-8-12-17)16-9-5-4-6-10-16;/h4-6,9-10,17-19H,3,7-8,11-15H2,1-2H3;1H/q+1;/p-1

InChIキー

HZVNJIOPUIMLRO-UHFFFAOYSA-M

SMILES

CC[N+]1(CCC(C1)OC(=O)C(C2CCCC2)C3=CC=CC=C3)C.[Br-]

正規SMILES

CC[N+]1(CCC(C1)OC(=O)C(C2CCCC2)C3=CC=CC=C3)C.[Br-]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Cyclopyrronium bromide;  Cyclopyrronii bromidum

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopyrronium Bromide
Reactant of Route 2
Reactant of Route 2
Cyclopyrronium Bromide
Reactant of Route 3
Reactant of Route 3
Cyclopyrronium Bromide
Reactant of Route 4
Cyclopyrronium Bromide
Reactant of Route 5
Cyclopyrronium Bromide
Reactant of Route 6
Cyclopyrronium Bromide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。